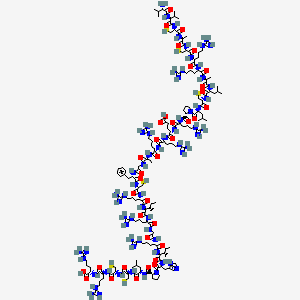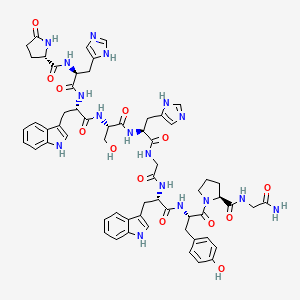
2-Chloro-1,3-thiazole-5-sulfonyl chloride
Overview
Description
2-Chloro-1,3-thiazole-5-sulfonyl chloride (CAS Number: 88917-11-7) is a chemical compound with the empirical formula C₃HCl₂NO₂S₂ and a molecular weight of 218.08 g/mol . It is a liquid at room temperature and has a melting point of 38-40°C . The IUPAC name for this compound is this compound.
Molecular Structure Analysis
The molecular structure of this compound consists of a thiazole ring with a chlorine atom and a sulfonyl chloride group attached. The SMILES notation for this compound is C1=C(SC(=N1)Cl)S(=O)(=O)Cl .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Antiviral Activity
Research has demonstrated the utility of 2-Chloro-1,3-thiazole-5-sulfonyl chloride in synthesizing sulfonamide derivatives with potential antiviral properties. For instance, a study outlined the creation of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, showcasing their bioassay tests against tobacco mosaic virus, highlighting specific compounds' antiviral activity (Chen et al., 2010).
Preparation and Reactivity
2-Methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride, derived from the chlorination of 2-methyl-5-methylsulfanyl-4-tosyl-1,3-thiazole, serves as an efficient electrophilic agent capable of nucleophilic substitution reactions. This reactivity lays the foundation for the regioselective synthesis of trisubstituted 1,3-thiazoles, opening avenues for creating diverse chemical structures with potential biological activities (Turov et al., 2014).
Novel Photoluminescent Materials
The compound has been implicated in the synthesis of novel photoluminescent materials. For example, TPA (3,5-dihydro-5-oxo-2H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid) exhibits high photoluminescence, demonstrating the potential for creating sensitive and selective sensors for detecting free chlorine. This application highlights the compound's role in developing new materials for environmental monitoring and sensing technologies (Fang et al., 2017).
Facilitating Complex Syntheses
The chemical has facilitated the synthesis of diverse compounds, including 2,5-disubstituted thiazoles, through innovative synthetic pathways involving terminal alkynes, sulfonyl azides, and thionoesters. This process exemplifies the compound's utility in constructing complex molecules that could have significant implications in pharmaceuticals and materials science (Miura et al., 2015).
Anticancer Activity Exploration
In the quest for new anticancer agents, this compound has been a key intermediate in synthesizing sulfone derivatives exhibiting promising in vitro antiproliferative activity. Such studies underscore its role in the development of novel therapeutic agents aimed at combating cancer (Cohen et al., 2012).
properties
IUPAC Name |
2-chloro-1,3-thiazole-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2NO2S2/c4-3-6-1-2(9-3)10(5,7)8/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXPCBIWAJSOPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl2NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585556 | |
| Record name | 2-Chloro-1,3-thiazole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88917-11-7 | |
| Record name | 2-Chloro-1,3-thiazole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1,3-thiazole-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1,5-Dideuterio-3-deuteriooxy-2,4-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-methylbenzene](/img/structure/B1612495.png)




